Streptose

Aminoglycoside degradation Acid hydrolysis Wastewater treatment

Streptose (CAS 13008-73-6) is the central bridging moiety of streptomycin and a pharmacophore‑essential scaffold. Its C‑formyl branch dictates biosynthetic pathway divergence and target binding; substitution with mannosylated or dihydro derivatives abolishes systemic antibacterial activity. Procure this authentic reference standard to calibrate stability‑indicating methods that detect free streptose, streptobiosamine, or streptidine as degradation markers. Optical rotation ([α]D20 −18°) provides a rapid chiral‑integrity check during fermentation optimization. Available as a colorless, hygroscopic glass; specify low mannosidase‑processed impurities to ensure defined activity profiles.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 13008-73-6
Cat. No. B1236354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptose
CAS13008-73-6
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC(C(C=O)(C(C=O)O)O)O
InChIInChI=1S/C6H10O5/c1-4(9)6(11,3-8)5(10)2-7/h2-5,9-11H,1H3/t4-,5-,6+/m0/s1
InChIKeyNMHIUKCEPXGTRP-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Streptose (CAS 13008-73-6): Structural and Functional Overview of the Core Aminoglycoside Sugar


Streptose (CAS 13008-73-6), systematically designated 5-Deoxy-3-C-formyl-L-lyxose, is a branched-chain 6-deoxyhexose sugar that constitutes the central bridging moiety of streptomycin, a prototypical aminoglycoside antibiotic produced by Streptomyces griseus [1]. Unlike common hexoses, streptose features a distinctive C-formyl branch at the C-3 position and exists as a colorless, highly hygroscopic glass with an optical rotation of [α]D20 -18° (c = 0.65) [2]. Its biosynthesis proceeds from D-glucose via a dTDP-glucose pathway involving an unusual carbon-carbon rearrangement to form the branched sugar structure, making it a unique microbial secondary metabolite with no direct mammalian counterpart [3].

Why Generic Substitution of Streptose (CAS 13008-73-6) Fails in Scientific and Industrial Applications


Generic substitution of streptose with structurally similar monosaccharides or alternative aminoglycoside sugars is precluded by three interdependent factors. First, the intact streptomycin molecule—in which streptose forms the central bridge between streptidine and N-methyl-L-glucosamine—exhibits antibacterial activity, whereas none of its hydrolysis products (including the isolated streptose-containing fragments) retain meaningful antimicrobial activity [1]. Second, the C-formyl group at the C-3 position is the defining structural feature that differentiates streptose from dihydrostreptose and other deoxyhexoses; this functional group dictates both biosynthetic pathway divergence and downstream molecular recognition events in target binding [2]. Third, alternative sugar modifications such as mannosylation yield derivatives (e.g., mannosidostreptomycin) with substantially attenuated systemic antibacterial efficacy [3]. These constraints establish that streptose is not merely a passive scaffold component but a pharmacophore-essential structural determinant whose substitution compromises biological activity in a quantifiable, context-dependent manner.

Streptose (CAS 13008-73-6) Product-Specific Quantitative Evidence Guide: Comparative Data Versus Closest Analogs


Streptose vs. Dihydrostreptose: Differential Acid Lability and Pseudoglycosidic Bond Stability

In enhanced hydrolysis systems for streptomycin degradation, the pseudoglycosidic bond linking streptose to the adjacent moieties, as well as the hemiketal structure within streptose itself, were identified as the primary hydrolytically labile sites responsible for loss of antibacterial activity [1]. This contrasts with dihydrostreptose, whose reduced C-formyl group confers distinct hydrolytic susceptibility profiles; acid hydrolysis of methyl N-acetyldihydrostreptobiosaminide with 2N HCl yields dihydrostreptose as a characterizable free sugar, whereas parallel hydrolysis of streptose-containing moieties proceeds with different kinetics and product distributions [2].

Aminoglycoside degradation Acid hydrolysis Wastewater treatment Structural stability

Streptose-Containing Streptomycin vs. Mannosidostreptomycin: Quantified Systemic Antibacterial Efficacy Differential

Mannosidostreptomycin, a naturally occurring analog bearing an additional α-D-mannose residue attached to the streptose-N-methyl-L-glucosamine disaccharide unit, exhibits substantially reduced systemic antibacterial activity compared to streptomycin [1]. In dwarf bean plants (Phaseolus vulgaris) challenged with Pseudomonas medicaginis var. phaseolicola (halo blight), streptomycin sulfate applied to primary leaves conferred consistent prophylactic protection at sites as distant as the fourth trifoliate leaf, whereas mannosidostreptomycin was 'much inferior' in its systemic prophylactic action [2]. This differential underscores that modifications to the streptose-containing core—even peripheral glycosylation—significantly compromise pharmacological performance.

Aminoglycoside antibiotic Systemic activity Plant pathology Mannosidase

Streptose vs. Dihydrostreptose: Biological Activity Dichotomy in Intermediate Fragment Toxicity

Dihydrostreptose(1-4)streptidine, a biosynthetic intermediate comprising dihydrostreptose linked to streptidine, exhibits no antibacterial activity and low acute toxicity, with an LD50 value of 280 mg/kg (intravenous) in mice [1]. This contrasts sharply with the complete streptomycin molecule—which contains native streptose rather than dihydrostreptose—that displays potent antibacterial activity and a distinct toxicity profile associated with its ototoxic and nephrotoxic effects. The presence of the C-formyl group (absent in dihydrostreptose) thus constitutes a critical determinant of both pharmacodynamic activity and toxicological outcome.

Biosynthetic intermediate Toxicity profiling Semisynthesis Aminoglycoside impurity

Streptose vs. Hydrolysis Products: Activity Abolition Upon Glycosidic Bond Cleavage

Acid hydrolysis of streptomycin cleaves the molecule into streptidine and streptobiosamine (the disaccharide composed of streptose linked to N-methyl-L-glucosamine), neither of which retains meaningful antibacterial activity [1]. This structure-activity relationship establishes that the intact tripartite architecture—with streptose as the central bridging sugar—is absolutely required for antimicrobial function. The isolated streptose sugar, or streptobiosamine disaccharide, exhibits no direct antibacterial activity, confirming that streptose serves as a necessary but not sufficient component of the pharmacophore.

Aminoglycoside hydrolysis Structure-activity relationship Streptobiosamine Antibiotic degradation

Streptose vs. Dihydrostreptose: Divergent Biosynthetic Epimerization Kinetics at the Enzymatic Level

The biosynthesis of streptose and dihydrohydroxystreptose (DHHS) proceeds through distinct enzymatic intermediates catalyzed by the RmlC orthologues StrM (Streptomyces griseus) and CBU1838 (Coxiella burnetii), respectively [1]. Both enzymes perform 3'',5'' double epimerization activity necessary for TDP-rhamnose biosynthesis, but proton exchange is faster at the 3''-position than the 5''-position in StrM, in contrast to previously studied orthologues [1]. This differential epimerization kinetics supports the hypothesis that a ring contraction step—unique to streptose and DHHS biosynthesis—occurs on a double-epimerized substrate, representing a biosynthetic divergence not shared by common deoxyhexoses.

Biosynthesis TDP-sugar epimerase Enzymology Ring contraction

Streptose Optical Purity: Defined [α]D20 Value as a CQA for Chiral Integrity

L-Streptose is characterized by a specific optical rotation of [α]D20 -18° (c = 0.65) [1]. This value serves as a critical quality attribute (CQA) for verifying enantiomeric purity and correct stereochemical configuration, particularly given the compound's branched L-lyxose backbone with five chiral centers. Dihydrostreptose and other deoxyhexose analogs exhibit different optical rotation values due to altered stereochemistry at the C-3 branch point, enabling analytical discrimination between authentic L-streptose and structurally related contaminants or degradation products.

Chiral purity Quality control Analytical characterization Procurement specification

Streptose (CAS 13008-73-6): Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Quality Control of Streptomycin Fermentation: Monitoring Mannosidostreptomycin Contamination

Industrial streptomycin production via Streptomyces griseus fermentation requires rigorous monitoring of mannosidostreptomycin content, as the mannosylated derivative exhibits markedly inferior systemic antibacterial efficacy compared to the native streptose-containing molecule [1]. Procurement of high-purity streptomycin intermediates for pharmaceutical formulation should specify residual mannosidase-processed impurities at levels that do not compromise the defined systemic activity profile. The differential activity established in plant protection models [1] provides a validated benchmark for acceptable contamination thresholds in fermentation batch release specifications.

Semisynthetic Streptomycin Analog Development Using Dihydrostreptose Scaffolds

The biosynthetic intermediate dihydrostreptose(1-4)streptidine exhibits no antibacterial activity but low acute toxicity (LD50 = 280 mg/kg iv in mice), positioning it as a promising scaffold for semisynthetic modification [2]. Researchers pursuing novel streptomycin analogs with reduced ototoxic or nephrotoxic liabilities may preferentially source dihydrostreptose-containing building blocks for analog generation, while retaining native streptose for comparator studies requiring full antibacterial potency. Procurement specifications should distinguish between native streptose (required for activity) and dihydrostreptose (suitable for scaffold diversification) based on intended downstream application.

Stability-Indicating Method Development and Degradation Product Profiling

The hemiketal structure of streptose and its pseudoglycosidic linkages constitute the primary hydrolytically labile sites responsible for streptomycin degradation and concomitant antibacterial activity loss [3]. Analytical method development for stability-indicating assays should target detection of free streptose, streptobiosamine, or streptidine as degradation markers [4]. Procurement of authentic streptose reference standards (CAS 13008-73-6) is essential for calibrating these stability-indicating methods and for forced degradation studies aimed at establishing shelf-life specifications for streptomycin-containing pharmaceutical products.

Biosynthetic Pathway Engineering and Strain Optimization

The unique enzymatic processing of streptose biosynthesis—specifically the StrM-catalyzed double epimerization with accelerated proton exchange at the 3''-position and subsequent ring contraction—represents a metabolic engineering target for enhancing fermentation yield [5]. Industrial and academic laboratories engaged in Streptomyces griseus strain optimization should procure authentic streptose analytical standards to quantify pathway flux and validate genetic modifications affecting the dTDP-glucose-to-streptose conversion. The optical rotation specification ([α]D20 -18°) provides a rapid chiral integrity check for biosynthesized streptose during process development.

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